molecular formula C15H14INO4S B229741 N-[(4-iodophenyl)sulfonyl]phenylalanine

N-[(4-iodophenyl)sulfonyl]phenylalanine

Cat. No.: B229741
M. Wt: 431.2 g/mol
InChI Key: REHNHKDEJXDABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-iodophenyl)sulfonyl]phenylalanine is a synthetic organic compound that combines a phenylalanine backbone with a 4-iodobenzenesulfonyl moiety. This structure suggests potential as a key intermediate or building block in organic synthesis and medicinal chemistry research. The iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, including cross-coupling reactions such as Suzuki or Sonogashira reactions, which are valuable for creating more complex molecular architectures or for potential incorporation into probe molecules. The benzenesulfonyl group is a motif found in various compounds with biological activity, particularly those investigated as protease inhibitors or receptor ligands. As such, this chemical is provided For Research Use Only and is intended for use in laboratory settings. It is not for diagnostic or therapeutic use in humans. Specific published data on the biological activity, mechanism of action, or research applications of this exact compound is not currently available in the scientific literature. Researchers are encouraged to consult standard safety data sheets and handle all laboratory chemicals with appropriate precautions.

Properties

Molecular Formula

C15H14INO4S

Molecular Weight

431.2 g/mol

IUPAC Name

2-[(4-iodophenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H14INO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)

InChI Key

REHNHKDEJXDABF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between N-[(4-iodophenyl)sulfonyl]phenylalanine and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Iodo (I) C₁₅H₁₄INO₄S 431.25 Heavy atom effect, radiolabeling potential
N-[(4-methylphenyl)sulfonyl]phenylalanine (Tosyl) Methyl (CH₃) C₁₆H₁₇NO₄S 319.37 Common protecting group in peptide synthesis
N-[(4-bromophenyl)sulfonyl]-DL-phenylalanine Bromo (Br) C₁₅H₁₄BrNO₄S 384.25 Halogenated analog for cross-coupling reactions
N-[(2,5-dimethylphenyl)sulfonyl]phenylalanine 2,5-dimethyl C₁₇H₁₉NO₄S 333.40 Increased steric hindrance, altered solubility

Key Observations:

  • Iodo vs. Methyl (Tosyl): The iodine atom in the Ips group increases molecular weight by ~112 g/mol compared to the methyl-substituted Tosyl variant. The Tosyl group is widely used as a protecting group in peptide synthesis due to its stability and ease of removal .
  • Iodo vs. Bromo: Bromine substitution (384.25 g/mol) reduces molecular weight compared to iodine but retains halogen reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Trends

  • Catalytic Applications: Sulfonamide-directed C–H activation, as demonstrated in Pd-catalyzed ortho-alkenylation, highlights the utility of sulfonyl groups in synthetic chemistry .
  • Halogenated Analogs: Bromine and iodine derivatives are prioritized in drug discovery for their balance of reactivity and stability, with iodine’s higher atomic weight offering unique advantages in structural studies .

Q & A

Q. What experimental controls are critical when assessing enantiomer-specific biological effects?

  • Methodology : Synthesize and test both L- and D-enantiomers (e.g., N-p-Tosyl-L-phenylalanine vs. D-counterpart ). Use chiral stationary phases in HPLC to confirm purity. Negative controls include scrambled peptides or sulfonamide-free analogs .

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